Isopropyl trifluoroacetate

Descripción

Chemical Identity and Nomenclature

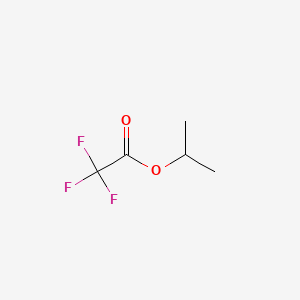

This compound carries the Chemical Abstracts Service registry number 400-38-4 and is systematically named according to International Union of Pure and Applied Chemistry conventions as propan-2-yl 2,2,2-trifluoroacetate. The compound is recognized under multiple synonymous designations including isopropyltrifluoroacetate, isopropyl 2,2,2-trifluoroacetate, and 1-methylethyl trifluoroacetate. Additional nomenclature variations documented in chemical databases include acetic acid trifluoro-1-methylethyl ester and trifluoroacetic acid isopropyl ester. The molecular descriptor language representation follows the simplified molecular-input line-entry system format as carbon-carbon-carbon-oxygen-carbon-equals-oxygen-carbon-fluorine-fluorine-fluorine. The International Chemical Identifier key designation ASAXRKSDVDALDT-UHFFFAOYSA-N provides unique identification within global chemical databases.

The compound's structural representation demonstrates the characteristic ester functional group connecting the isopropyl moiety to the trifluoroacetyl group. Chemical database registrations include the European Inventory of Existing Commercial Chemical Substances number 206-922-1 and the Molecular Design Limited number MFCD00013566. The compound maintains consistent identification across international chemical registries, facilitating standardized research communication and regulatory compliance.

Historical Context in Organofluorine Chemistry

The development of this compound compounds emerges from the broader historical trajectory of organofluorine chemistry, which began before elemental fluorine isolation was achieved. Alexander Borodin, renowned for his contributions to classical music composition, conducted the first nucleophilic replacement of halogen atoms by fluoride in 1862, establishing foundational principles for fluorine incorporation into organic molecules. The actual synthesis of organofluorine compounds was first reported by Dumas and colleagues in 1835 through methyl fluoride preparation from dimethyl sulfate.

The systematic development of organofluorine chemistry accelerated during the early twentieth century, with significant advances occurring during World War II when fluoropolymers found critical applications in the Manhattan Project for uranium hexafluoride processing. Simons and Block's 1937 disclosure of preparative methods for liquid fluorocarbons established the foundation for modern trifluoroacetate chemistry. The wartime requirement for materials capable of withstanding highly reactive fluorine compounds drove innovations in fluorinated ester synthesis and characterization.

Post-war developments in organofluorine chemistry led to refined synthetic methodologies for trifluoroacetate esters, with industrial applications expanding beyond military requirements into pharmaceutical and materials science applications. The evolution of analytical techniques and synthetic strategies during the latter half of the twentieth century enabled precise characterization and large-scale production of compounds like this compound.

Significance in Modern Chemical Research

Contemporary chemical research has established this compound as a critical reagent in multiple scientific domains, particularly in organic synthesis applications where it serves as a versatile trifluoroacetylating agent. The compound's utility in fluorinated compound production has become increasingly important as pharmaceutical and agrochemical industries seek enhanced compound efficacy and stability through fluorine incorporation. Research investigations have demonstrated the compound's effectiveness in polymer chemistry applications, where it contributes to developing fluorinated polymers with exceptional chemical resistance and thermal stability properties.

Analytical chemistry applications represent another significant area where this compound demonstrates particular value, serving as a derivatizing agent in chromatographic separations and nuclear magnetic resonance spectroscopy studies. The compound's three equivalent fluorine nuclei in the trifluoromethyl moiety provide enhanced sensitivity in fluorine-19 nuclear magnetic resonance analysis, enabling direct determination of hydroxyl-containing compounds in complex matrices. This analytical capability has proven especially valuable in food chemistry research, where the compound facilitates discrimination between different oil types through characteristic fluorine-19 nuclear magnetic resonance peak patterns.

Industrial synthetic processes have incorporated this compound in reactive distillation applications for trifluoroacetic acid recovery, demonstrating its utility in process optimization and waste minimization strategies. The compound's role as an intermediate in pharmaceutical synthesis has expanded significantly, with applications ranging from active ingredient preparation to specialized solvent systems for complex synthetic transformations.

Molecular Classification and Structural Characteristics

This compound belongs to the ester functional group classification, specifically representing an aliphatic ester derivative of trifluoroacetic acid. The molecular formula carbon-five hydrogen-seven fluorine-three oxygen-two corresponds to a molecular weight of 156.10 atomic mass units. The compound's structural architecture consists of an isopropyl group (1-methylethyl) attached via ester linkage to the trifluoroacetyl moiety.

The molecular geometry demonstrates characteristic tetrahedral arrangements around the central carbon atoms, with the trifluoromethyl group exhibiting significant electronegativity due to the three fluorine substituents. Computational analyses indicate a dipole moment of 3.08 Debye units, reflecting the compound's polar character resulting from the electronegative fluorine atoms and ester functionality. The specific gravity measurements of 1.108 at 25 degrees Celsius demonstrate density characteristics typical of fluorinated organic compounds.

Table 1: Physical Properties of this compound

Spectroscopic characterization reveals distinctive infrared absorption patterns consistent with ester carbonyl stretching and carbon-fluorine bond vibrations. The compound exhibits characteristic nuclear magnetic resonance signatures, with fluorine-19 nuclear magnetic resonance chemical shifts providing valuable analytical identification capabilities. Mass spectrometric fragmentation patterns demonstrate predictable loss of trifluoroacetyl and isopropyl moieties, facilitating structural confirmation in analytical applications.

Table 2: Spectroscopic Characteristics

Propiedades

IUPAC Name |

propan-2-yl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O2/c1-3(2)10-4(9)5(6,7)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAXRKSDVDALDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193060 | |

| Record name | Isopropyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-38-4 | |

| Record name | Isopropyl trifluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Esterification Method

- Reagents : Isopropanol and trifluoroacetic acid.

- Catalysts : Sulfuric acid or hydrochloric acid.

- Conditions : The reaction typically occurs at temperatures ranging from 60°C to 70°C.

- Yield : This method can achieve high yields, but specific yield percentages vary based on the reaction conditions.

Reaction with Trifluoroacetyl Fluoride

- Reagents : Isopropanol and trifluoroacetyl fluoride.

- Catalyst : Potassium fluoride.

- Conditions : The reaction is conducted at 45°C for approximately 3.5 hours.

- Yield : This method has been reported to yield approximately 92.9% of isopropyl trifluoroacetate after rectification to purify the product.

Use of Trifluoroacetyl Chloride

- Reagents : Trifluoroacetyl chloride and isopropanol.

- Conditions : The reaction is performed at low temperatures (around -20°C to -30°C) to control the exothermic nature of the reaction.

- Yield : High-purity products (>99%) can be obtained through careful distillation after the reaction, which includes degassing to remove hydrogen chloride by-product.

The following table summarizes the key aspects of each preparation method for this compound:

| Method | Reagents | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Esterification | Isopropanol, Trifluoroacetic acid | Sulfuric/HCl | 60 - 70 | Variable |

| Reaction with Trifluoroacetyl Fluoride | Isopropanol, Trifluoroacetyl fluoride | Potassium fluoride | 45 | 92.9 |

| Reaction with Trifluoroacetyl Chloride | Isopropanol, Trifluoroacetyl chloride | None | -20 to -30 | >99 |

Recent studies have focused on optimizing these synthesis routes for better efficiency and yield. For instance, using potassium fluoride as a catalyst has shown significant improvements in yield when reacting isopropanol with trifluoroacetyl fluoride under controlled conditions.

Moreover, the use of trifluoroacetyl chloride allows for a straightforward process that minimizes additional reagents, leading to higher purity products after simple distillation.

This compound can be synthesized through various methods, each offering unique advantages in terms of yield and purity. The choice of method may depend on available reagents, desired yield, and purity requirements for specific applications in synthetic chemistry.

Análisis De Reacciones Químicas

Types of Reactions: Isopropyl trifluoroacetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form trifluoroacetic acid and isopropanol.

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the trifluoromethyl group.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under mild conditions.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Hydrolysis: Trifluoroacetic acid and isopropanol.

Substitution: Various trifluoroacetate derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Isopropyl trifluoroacetate plays a crucial role in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs). Its trifluoromethyl group enhances the biological activity of compounds, making it a valuable reagent in drug development.

Case Study: Anti-inflammatory Compounds

Research has demonstrated that this compound can be used to synthesize potential anti-inflammatory agents. For instance, the condensation of specific diketones with this compound yielded compounds with significant anti-inflammatory properties . This highlights its utility in developing new therapeutic agents.

Agrochemical Applications

In agrochemicals, this compound serves as a key intermediate for producing various pesticides and herbicides. Its ability to modify the activity of biologically active compounds makes it essential for creating effective agricultural chemicals.

Example: Synthesis of Agrochemicals

The compound has been utilized in synthesizing herbicides that target specific plant pathways, improving crop yield while minimizing environmental impact. The trifluoromethyl group contributes to the stability and efficacy of these agrochemicals .

Solvent and Reaction Medium

This compound is also employed as a solvent in various chemical reactions due to its favorable solubility properties and low boiling point. It can dissolve a range of organic compounds, facilitating reactions that require a non-protic solvent.

Application in Reactive Distillation

A notable application involves using this compound in reactive distillation processes to recover trifluoroacetic acid from dilute aqueous solutions. This method effectively separates the acid while converting it into useful esters like this compound, showcasing its role in sustainable chemical processes .

Trifluoromethylation Reactions

The compound is instrumental in trifluoromethylation reactions, which introduce trifluoromethyl groups into organic molecules. This transformation is critical for enhancing the pharmacological properties of compounds.

Research Insights

Recent studies have explored scalable methods for radical trifluoromethylation using this compound as a source of the trifluoromethyl group. These methods have shown promise for industrial applications, particularly in synthesizing specialty chemicals .

Summary Table: Applications of this compound

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for synthesizing APIs | Enhances biological activity |

| Agrochemicals | Key component in pesticide synthesis | Improves efficacy while reducing environmental impact |

| Solvent | Used as a solvent in various chemical reactions | Facilitates reactions requiring non-protic solvents |

| Trifluoromethylation | Source for introducing trifluoromethyl groups into organic molecules | Enhances pharmacological properties |

| Safety Considerations | Highly flammable; causes severe burns | Requires stringent handling protocols |

Mecanismo De Acción

The mechanism of action of isopropyl trifluoroacetate involves the activation of the trifluoromethyl group, which enhances the electrophilicity of the carbonyl carbon. This makes the compound highly reactive towards nucleophiles, facilitating various substitution and addition reactions. The trifluoromethyl group also imparts unique electronic properties, making the compound useful in modifying the reactivity and stability of organic molecules .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

This section compares isopropyl trifluoroacetate with structurally related esters, focusing on molecular properties, reactivity, and applications.

Structural and Physical Properties

Notes:

- The trifluoroacetyl group (-COCF₃) increases electron-withdrawing effects compared to non-fluorinated analogs, enhancing resistance to hydrolysis .

- Larger alkyl chains (e.g., isobutyl vs. isopropyl) increase molecular weight and may reduce volatility .

- Chlorinated analogs like isopropyl trichloroacetate exhibit higher molecular weights but lower thermal stability due to weaker C-Cl bonds .

Chemical Reactivity

Solvolysis and Acidic Conditions

- This compound undergoes rapid solvolysis in trifluoroacetic acid (TFA) with sulfuric acid catalysis, producing trifluoroacetate ions and isopropyl alcohol derivatives .

- This highlights the electron-withdrawing trifluoromethyl group’s inhibitory effect on certain nucleophilic reactions.

Stability and Hydrolysis

- Fluorinated esters like this compound are more hydrolytically stable than chlorinated analogs (e.g., isopropyl trichloroacetate) due to stronger C-F bonds .

- Isobutyl trifluoroacetate’s branched structure may sterically hinder nucleophilic attack, further enhancing stability compared to linear-chain esters .

Actividad Biológica

Isopropyl trifluoroacetate (IPTFA) is a compound of interest due to its unique chemical properties and potential biological activities. This article provides an overview of the biological activity of IPTFA, including its effects on cellular systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a trifluoroacetate group. The trifluoromethyl moiety contributes to its lipophilicity and reactivity, making it a valuable compound in synthetic organic chemistry and medicinal applications.

Mechanisms of Biological Activity

The biological activity of IPTFA can be attributed to several mechanisms:

- Cytotoxicity : IPTFA has been studied for its cytotoxic effects on various cancer cell lines. Research indicates that it can induce apoptosis in cells by disrupting mitochondrial function and generating reactive oxygen species (ROS) .

- Antiproliferative Effects : In antiproliferative assays, IPTFA demonstrated significant cytotoxicity against human acute promyelocytic leukemia (HL-60) cells with an LC50 value indicating a potent antiproliferative effect .

- Enzyme Inhibition : IPTFA may act as a selective inhibitor for certain enzymes, potentially influencing pathways such as cyclooxygenase (COX) activity, which is crucial in inflammatory responses .

Research Findings

Several studies have explored the biological activities of IPTFA:

- Cytotoxicity Assays : A study reported that IPTFA exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells, with results indicating an LC50 value of approximately 14.12 μM . This suggests its potential as a therapeutic agent in cancer treatment.

- Mechanistic Insights : The mechanism behind the cytotoxic effects was linked to the facilitation of trifluoroacetate release, which enhances biological activity by altering cellular metabolism .

- Comparative Studies : In comparative studies with other trifluoroacetate derivatives, IPTFA showed superior activity in certain assays, highlighting its potential as a lead compound for further development .

Tables of Biological Activity Data

| Cell Line | IC50 (μM) | Effect | Reference |

|---|---|---|---|

| HL-60 | 41.78 | Cytotoxicity | |

| MDA-MB-231 | 14.12 | Cytotoxicity | |

| HeLa | Varies | Antiproliferative | |

| KB-V1 (multidrug resistant variant) | Varies | Antiproliferative |

Case Studies

- Case Study 1 : In a study focusing on the antiproliferative effects of IPTFA on HL-60 cells, researchers found that treatment with IPTFA led to significant cell death after 72 hours of exposure at concentrations ranging from 5 to 50 μM. The data indicated a dose-dependent response, reinforcing the compound's potential as an anticancer agent.

- Case Study 2 : Another investigation evaluated the effects of IPTFA on MDA-MB-231 cells, revealing that it not only inhibited cell growth but also induced apoptosis through mitochondrial pathways. This study emphasized the need for further exploration into the use of IPTFA in targeted cancer therapies.

Q & A

Q. What are the critical safety protocols for handling isopropyl trifluoroacetate in laboratory settings?

this compound requires stringent safety measures due to its reactivity and potential health hazards. Researchers must wear protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact. Work should be conducted in a fume hood to minimize inhalation risks. Waste must be segregated and disposed of via professional hazardous waste services to prevent environmental contamination . Storage at 4°C or lower is recommended to maintain stability .

Q. How can researchers verify the purity of this compound, and which analytical methods are most reliable?

Purity assessment typically involves gas chromatography (GC) or high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) for structural confirmation. For ionic impurities, ion-pair chromatography with conductivity detection is effective for quantifying trifluoroacetate anions . Nuclear magnetic resonance (NMR) spectroscopy can further validate molecular integrity using characteristic peaks for CF₃ groups (~-70 ppm in ¹⁹F NMR) .

Q. What are the optimal conditions for synthesizing this compound, and how does steric hindrance influence yield?

The compound is commonly synthesized via esterification of trifluoroacetic acid with isopropyl alcohol, using acid catalysts (e.g., H₂SO₄). Steric hindrance from the isopropyl group necessitates prolonged reaction times (6–8 hours) and elevated temperatures (80–100°C). Yield optimization requires careful control of molar ratios (1:1.2 acid:alcohol) and catalyst concentration (5–10 mol%) to mitigate side reactions like hydrolysis .

Advanced Research Questions

Q. How does this compound behave as a leaving group in nucleophilic substitution reactions, and how do solvent effects alter its reactivity?

In gas-phase Sₙ2 reactions, trifluoroacetate exhibits higher leaving-group ability compared to bromide due to its strong electron-withdrawing CF₃ group, which stabilizes the transition state. However, in polar aprotic solvents (e.g., DMSO), solvation effects reduce its reactivity, making iodide a better leaving group. Computational studies (MP2/6-311+G(d,p)) confirm that trifluoroacetate’s performance correlates with reaction exothermicity and substrate steric effects .

Q. What experimental strategies resolve contradictions in thermal stability data for this compound under varying conditions?

Decomposition kinetics can be studied via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). At temperatures >80°C, this compound undergoes thermal degradation, producing CO₂ and trifluoroacetyl radicals. Conflicting data may arise from impurities or solvent interactions; thus, controlled experiments with inert atmospheres (N₂/Ar) and calibrated equipment are critical. Gas-phase FTIR or mass spectrometry can identify decomposition byproducts .

Q. How does this compound participate in catalytic oxidation reactions, and what role do transition metals play?

In vanadium-catalyzed oxidations (e.g., cyclohexane functionalization), this compound acts as a co-catalyst, stabilizing intermediates via coordination to the metal center. The CF₃ group enhances electrophilicity, facilitating electron transfer. Optimal conditions involve VO(acac)₂ (0.1 mmol) and K₂S₂O₈ (5 mmol) at 80°C, yielding propyl trifluoroacetate derivatives. Excess temperature (>80°C) leads to catalyst decomposition, reducing efficiency .

Methodological Considerations

Q. What techniques are recommended for analyzing trifluoroacetate salts in peptide synthesis byproducts?

Ion chromatography with suppressed conductivity detection is highly sensitive for quantifying trifluoroacetate anions in peptide derivatives. Calibration curves using sodium trifluoroacetate standards (0.1–10 ppm) ensure accuracy. For complex matrices, solid-phase extraction (SPE) or derivatization (e.g., methyl ester formation) improves detection limits .

Q. How can researchers mitigate interference from trifluoroacetate in spectroscopic studies?

In ¹H NMR, trifluoroacetate peaks (δ ~3.5 ppm) may overlap with target signals. Deuterated solvents (e.g., D₂O) and presaturation techniques suppress these interferences. For IR spectroscopy, background subtraction of the CF₃ stretch (~1,150 cm⁻¹) is advised .

Data Contradiction Analysis

Q. Why do gas-phase and solution-phase reactivity trends for trifluoroacetate diverge, and how can computational modeling reconcile these differences?

Gas-phase reactivity prioritizes intrinsic leaving-group ability (iodide > trifluoroacetate > bromide), driven by exothermicity. In solution, solvation stabilizes bromide more than trifluoroacetate, reversing their order. Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can model solvation effects using implicit solvent models (e.g., PCM), bridging experimental and theoretical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.